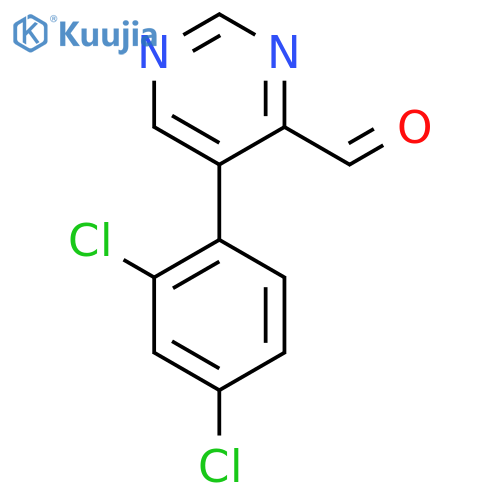

Cas no 1361823-38-2 (5-(2,4-Dichlorophenyl)pyrimidine-4-carboxaldehyde)

5-(2,4-Dichlorophenyl)pyrimidine-4-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-(2,4-Dichlorophenyl)pyrimidine-4-carboxaldehyde

-

- インチ: 1S/C11H6Cl2N2O/c12-7-1-2-8(10(13)3-7)9-4-14-6-15-11(9)5-16/h1-6H

- InChIKey: PDPDPMUTGSYVJK-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=CC=1C1=CN=CN=C1C=O)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 252

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 42.8

5-(2,4-Dichlorophenyl)pyrimidine-4-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A039001471-500mg |

5-(2,4-Dichlorophenyl)pyrimidine-4-carboxaldehyde |

1361823-38-2 | 98% | 500mg |

1,153.76 USD | 2021-06-01 | |

| Alichem | A039001471-250mg |

5-(2,4-Dichlorophenyl)pyrimidine-4-carboxaldehyde |

1361823-38-2 | 98% | 250mg |

816.91 USD | 2021-06-01 | |

| Alichem | A039001471-1g |

5-(2,4-Dichlorophenyl)pyrimidine-4-carboxaldehyde |

1361823-38-2 | 98% | 1g |

1,983.77 USD | 2021-06-01 |

5-(2,4-Dichlorophenyl)pyrimidine-4-carboxaldehyde 関連文献

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

-

Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920

-

8. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316

-

10. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

5-(2,4-Dichlorophenyl)pyrimidine-4-carboxaldehydeに関する追加情報

5-(2,4-Dichlorophenyl)pyrimidine-4-carboxaldehyde: A Comprehensive Overview

5-(2,4-Dichlorophenyl)pyrimidine-4-carboxaldehyde, identified by the CAS registry number 1361823-38-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and applications in drug discovery. The structure of this molecule consists of a pyrimidine ring substituted with a 2,4-dichlorophenyl group at the 5-position and an aldehyde group at the 4-position. This unique combination of functional groups makes it a versatile compound with potential applications in various areas of research.

The synthesis of 5-(2,4-Dichlorophenyl)pyrimidine-4-carboxaldehyde typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled the efficient construction of such complex structures. For instance, researchers have employed microwave-assisted synthesis to streamline the reaction process, significantly reducing reaction times while maintaining high yields. This approach not only enhances the scalability of the synthesis but also aligns with the principles of green chemistry by minimizing waste and energy consumption.

The biological activity of 5-(2,4-Dichlorophenyl)pyrimidine-4-carboxaldehyde has been extensively studied in recent years. One notable area of research is its potential as a cancer therapeutic agent. Studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy drugs. The aldehyde group in the molecule plays a crucial role in its bioactivity by facilitating interactions with cellular proteins and enzymes. Additionally, the presence of the dichlorophenyl group enhances the compound's stability and bioavailability, making it a promising candidate for further preclinical studies.

In terms of pharmacokinetics, 5-(2,4-Dichlorophenyl)pyrimidine-4-carboxaldehyde has shown favorable properties in animal models. Research indicates that it possesses moderate oral bioavailability and exhibits a prolonged half-life due to its efficient metabolism and minimal clearance rates. These characteristics are advantageous for developing sustained-release formulations, which could improve patient compliance and therapeutic outcomes.

Beyond its therapeutic potential, this compound has also found applications in materials science. The pyrimidine core provides a rigid framework that can be utilized in constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Recent studies have explored the use of this compound as a building block for creating MOFs with enhanced porosity and catalytic activity. Such materials hold promise for applications in gas storage, catalysis, and sensing technologies.

In conclusion, 5-(2,4-Dichlorophenyl)pyrimidine-4-carboxaldehyde (CAS No. 1361823-38-2) is a multifaceted compound with significant potential across various scientific domains. Its unique chemical structure, coupled with advancements in synthetic methods and biological studies, positions it as a valuable tool in both academic research and industrial applications. As ongoing research continues to uncover new insights into its properties and uses, this compound is likely to play an increasingly important role in shaping future innovations in chemistry and medicine.

1361823-38-2 (5-(2,4-Dichlorophenyl)pyrimidine-4-carboxaldehyde) 関連製品

- 897474-16-7(2-4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl-6-nitro-1,3-benzothiazole)

- 2680701-65-7(4-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)

- 2548992-46-5(4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one)

- 890632-53-8(N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo1,5-apyrimidin-7-amine)

- 1594672-99-7(Butane, 1-chloro-2-methyl-4-(methylthio)-)

- 1021039-64-4(N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide)

- 847416-97-1(CARBAMIC ACID, [CIS-3-(HYDROXYMETHYL)CYCLOBUTYL]-, PHENYLMETHYL ESTER)

- 1261456-34-1(2-Amino-5-chloro-3-(4-(trifluoromethyl)phenyl)pyridine)

- 2229444-63-5(tert-butyl N-3-amino-2-(4,6-dichloropyrimidin-5-yl)-2-methylpropylcarbamate)

- 379696-86-3(Benzamide, N-[[[5-[[(3-chlorophenyl)amino]sulfonyl]-2-methylphenyl]amino]thioxomethyl]-4-fluoro-)